![molecular formula C27H26N2O4S B2881059 2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 902521-27-1](/img/structure/B2881059.png)
2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
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Description
2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as EOTA and has been synthesized using various methods. The purpose of
Scientific Research Applications
Quinoline Derivatives in Medicinal Chemistry
Quinoline derivatives, such as 8-hydroxyquinolines, have been extensively studied for their significant biological activities. These compounds have shown promise in treating a wide range of life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. Their metal chelation properties also make them potent drug candidates for various diseases. The synthetic modification of 8-hydroxyquinoline is under exploration to develop more potent target-based broad-spectrum drug molecules (Gupta, Luxami, & Paul, 2021).
Acetamide Functionalities in Drug Development
Compounds with acetamide functionalities, such as acetaminophen, have been the focus of numerous studies due to their widespread use as analgesics and antipyretics. Research into their environmental occurrences, toxicity, removal strategies, and transformation pathways highlights the importance of understanding the environmental impact and degradation products of these compounds, which can also inform the development of safer pharmaceuticals (Vo et al., 2019).
Antioxidant Activity and Chemical Analysis
The antioxidant properties of compounds can be analyzed through various assays, including those based on hydrogen atom transfer (HAT) reactions and electron transfer (ET). Understanding the antioxidant capacity of chemical compounds is crucial in fields ranging from food engineering to medicine and pharmacy. This knowledge can contribute to the development of compounds with potential health benefits or protective properties against oxidative stress (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
2-[6-ethyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-4-20-9-14-24-23(15-20)27(31)25(34(32,33)22-12-7-19(3)8-13-22)16-29(24)17-26(30)28-21-10-5-18(2)6-11-21/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIARWRCHLAUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide |
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